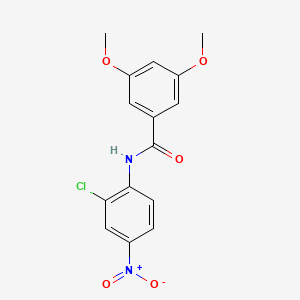
N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide
描述
N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide, also known as CNB-001, is a novel compound that has shown potential as a neuroprotective agent. It was first synthesized in 2005 by a team of researchers led by Dr. Govindarajan Ramesh at the University of Texas Medical Branch.
作用机制
The exact mechanism of action of N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to act by modulating various signaling pathways involved in neuroinflammation and oxidative stress. It has been shown to inhibit the activation of microglia and astrocytes, which are key players in the inflammatory response in the brain.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in the brain. It reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increases the levels of anti-inflammatory cytokines, such as IL-10. It also reduces the production of reactive oxygen species and increases the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
One advantage of N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide is its high potency and efficacy in various animal models of neurological disorders. It also has a good safety profile and does not produce any significant adverse effects at therapeutic doses. However, one limitation is the lack of clinical studies in humans, which limits its potential for translation to the clinic.
未来方向
There are several future directions for research on N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective analogs of this compound that can target specific signaling pathways involved in neuroinflammation and oxidative stress. Another area of interest is the investigation of the potential use of this compound in combination with other neuroprotective agents for the treatment of neurological disorders. Additionally, clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
科学研究应用
N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide has been extensively studied for its neuroprotective properties in various animal models of neurological disorders such as traumatic brain injury, stroke, and Alzheimer's disease. It has been shown to improve cognitive function, reduce inflammation, and prevent neuronal damage in these models.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-11-5-9(6-12(8-11)23-2)15(19)17-14-4-3-10(18(20)21)7-13(14)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNQSLACTCHNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopropyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3980827.png)
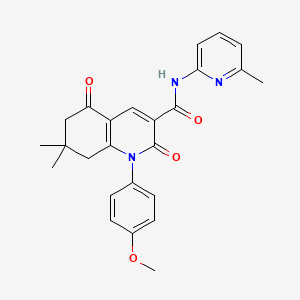
![2-{1-[1-(2,3-dihydro-1H-inden-2-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3980837.png)
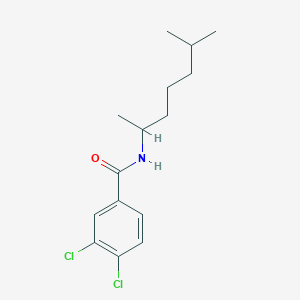
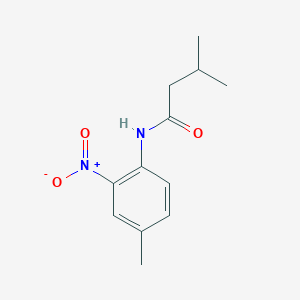
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3980854.png)
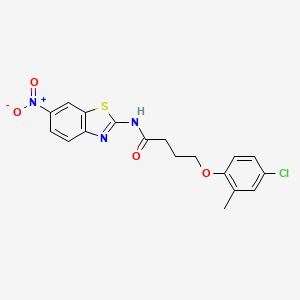

![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3980875.png)
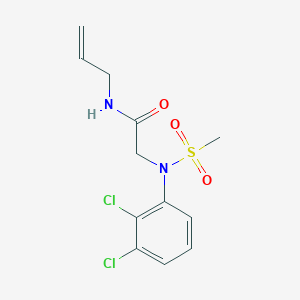
![5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3980891.png)
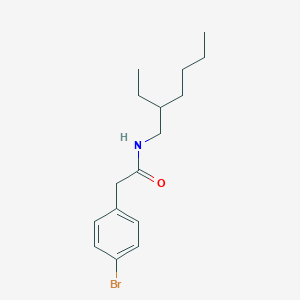
![4-(4-chlorophenyl)-8-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3980900.png)
